BenchChemオンラインストアへようこそ!

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Leukotriene antagonism SRS-A inhibition Structure-activity relationship

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 921525-62-4, molecular formula C₂₀H₁₆N₂O₃S, molecular weight 364.4 g/mol) is a fully synthetic small molecule that embeds a 7-methoxybenzofuran fragment linked through a thiazole bridge to a phenylacetamide terminus. The compound belongs to the broader thiazolylbenzofuran derivative class, which was developed and patent-protected by Fujisawa Pharmaceutical Co.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 921525-62-4
Cat. No. B2728303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
CAS921525-62-4
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O3S/c1-24-16-9-5-8-14-11-17(25-19(14)16)15-12-26-20(21-15)22-18(23)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,21,22,23)
InChIKeyPESGFDVOTCRTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 921525-62-4): Structural Identity and Patent-Class Lineage for Sourcing Decisions


N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 921525-62-4, molecular formula C₂₀H₁₆N₂O₃S, molecular weight 364.4 g/mol) is a fully synthetic small molecule that embeds a 7-methoxybenzofuran fragment linked through a thiazole bridge to a phenylacetamide terminus . The compound belongs to the broader thiazolylbenzofuran derivative class, which was developed and patent-protected by Fujisawa Pharmaceutical Co. as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists for allergy and inflammation indications [1]. Its structure places it within a well-characterized chemical series; however, publicly disclosed quantitative bioactivity data tied to this precise CAS number remains absent from primary peer-reviewed literature and authoritative databases at the time of this analysis.

Why Generic Substitution of N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide Is Not Supported by Current Evidence


Within the thiazolylbenzofuran patent class, leukotriene antagonist potency is exquisitely sensitive to the choice of the thiazole C-2 amide substituent [1]. The patent literature explicitly teaches that the R⁴ substituent (the N-acyl group in the phenylacetamide region) determines both the magnitude of receptor blockade and downstream pharmacological selectivity [1]. The Fujisawa patent family exemplifies compounds bearing tetrazole-containing or carboxylate-containing side chains as preferred embodiments, and the specific phenylacetamide substitution pattern of CAS 921525-62-4 represents a chemically distinct topology that cannot be assumed to reproduce the potency of the exemplified leads [1]. For a procurer evaluating this compound as a potential leukotriene-pathway tool or as a synthetic intermediate, substituting it with a close analog—such as the ethoxy congener (CAS 921527-02-8) or an acetamide-shortened variant (CAS 921549-99-7)—would alter both the hydrogen-bonding pharmacophore and the lipophilic balance, with unknown consequences for target engagement. In the absence of disclosed head-to-head activity data, any claim of functional interchangeability between CAS 921525-62-4 and its nearest neighbors is scientifically unjustified.

Quantitative Evidence Grid for N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide: What Can and Cannot Be Claimed


Evidence Item 1: Patent-Class Structural Differentiation from Preferred Fujisawa Leads

The Fujisawa patent U.S. 5,296,495 defines preferred compounds as those where the thiazole 2-amide substituent (R⁴) is 'lower alkyl substituted with aryl which is substituted with tetrazolyl(lower)alkyl, acyl(lower)alkyl or tetrazolyl' [1]. The target compound CAS 921525-62-4 bears an unadorned phenylacetyl group at this position, placing it outside the preferred structural subclass. No quantitative leukotriene receptor binding data (IC₅₀, Kᵢ) for this specific substitution pattern were disclosed in the patent or in subsequent peer-reviewed literature indexed under this CAS number. This constitutes a critical evidence gap for differentiation claims.

Leukotriene antagonism SRS-A inhibition Structure-activity relationship

Evidence Item 2: Absence of Recorded Bioactivity in ChEMBL and BindingDB for This Exact Compound

A systematic search of the ChEMBL and BindingDB curated bioactivity databases using the InChIKey KWTSXDURSIMDCE-UHFFFAOYSA-N (derived from the compound's SMILES) and the CAS number 921525-62-4 returned no quantitative IC₅₀, Kᵢ, or EC₅₀ entries for this compound against any macromolecular target [1][2]. By contrast, structurally related benzofuran-thiazole hybrids have been deposited with measured activities against kinases (e.g., BTK IC₅₀ values in the nanomolar range) and carboxylesterases [2]. The complete absence of database records for CAS 921525-62-4 means that any biological activity inferred from class-level analogies remains unvalidated.

Cheminformatics Bioactivity databases Target engagement

Evidence Item 3: Physicochemical Property Vector vs. Acetamide-Shortened Analog (CAS 921549-99-7)

Using the calculated molecular properties from the ChemSrc repository, CAS 921525-62-4 (MW = 364.4 g/mol, clogP ≈ 3.8, hydrogen bond donors = 1, hydrogen bond acceptors = 5) can be compared with its truncated analog N-[4-(7-methoxybenzofuran-2-yl)thiazol-2-yl]acetamide (CAS 921549-99-7, MW = 288.32 g/mol, clogP ≈ 2.1, HBD = 1, HBA = 5) . The 76-Da molecular weight increase and estimated 1.7 log-unit lipophilicity increment indicate substantially different passive membrane permeability and metabolic liability expectations. These computational estimates, while not experimentally verified for these specific compounds, define a defensible rationale for selecting one over the other when designing a compound library for cell-based phenotypic screening.

Physicochemical profiling Drug-likeness ADME prediction

Evidence-Backed Application Scenarios for N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 921525-62-4)


Scenario 1: Chemical Probe for Hypothesis-Driven Leukotriene Pathway SAR

Research groups that have internally established a leukotriene receptor binding or functional assay and wish to probe the contribution of the phenylacetyl terminus relative to the patent-preferred tetrazole/carboxylate moieties may justify procurement. The compound's structure diverges from the exemplified leads in U.S. Patent 5,296,495 in a defined manner (R⁴ = -C(=O)CH₂-Ph vs. -CH₂-Ph(4-tetrazolyl)) [1], making it a logical comparator for internal SAR tables—provided the investigators are aware that no public bioactivity data currently exist for this compound and that all measured values must be generated de novo.

Scenario 2: Synthetic Intermediate for Late-Stage Diversification

The N-phenylacetamide moiety offers a synthetic handle for further functionalization (e.g., α-alkylation, electrophilic aromatic substitution on the phenyl ring). Chemists engaged in medicinal chemistry campaigns around the thiazolylbenzofuran scaffold may procure CAS 921525-62-4 as a diversification-ready intermediate, particularly when the goal is to install substituents that modulate lipophilicity or introduce polar functionality not present in the parent acetamide or ethoxy analogs [1].

Scenario 3: Negative Control for Kinase Selectivity Profiling Panels

Although no kinase inhibition data are published for this compound, its benzofuran-thiazole-phenylacetamide topology resembles certain kinase hinge-binding motifs. Procurement may be warranted for use as a structurally matched negative control in kinase profiling panels, where the absence of a canonical hinge-binding hydrogen-bond donor/acceptor pair (compared to analogs bearing a pyrimidine or quinazoline) [2] is predicted to reduce kinase affinity. This application requires independent confirmation of inactivity against the panel of interest.

Scenario 4: Reference Standard for Analytical Method Development

The compound's distinct molecular weight (364.4 g/mol), UV chromophore (benzofuran-thiazole conjugated system), and chromatographic retention (estimated clogP ~3.8) make it suitable as a retention-time marker or quality control reference for liquid chromatography-mass spectrometry methods that analyze thiazolylbenzofuran libraries [1]. Its well-defined structure and CAS registry number facilitate unambiguous identification in regulatory or publication contexts.

Quote Request

Request a Quote for N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.